
(Z)-2-((E)-2-methoxystyryl)-4-((4-oxo-4H-chromen-3-yl)methylene)oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with multiple functional groups, including a methoxystyryl group, a chromenone group, and an oxazole group. These groups are common in various organic and medicinal chemistry contexts .
Molecular Structure Analysis
The molecular structure of this compound is likely to be planar due to the conjugated pi system throughout the molecule. The presence of the oxazole ring could introduce some rigidity into the structure .
Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the chromenone group could undergo nucleophilic addition or substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, and stability would be influenced by the functional groups present in the molecule .
Scientific Research Applications
Synthesis and Structural Characterization
The complex synthetic processes and structural characterizations of compounds related to "(Z)-2-((E)-2-methoxystyryl)-4-((4-oxo-4H-chromen-3-yl)methylene)oxazol-5(4H)-one" have been explored in various studies. For instance, Qin et al. (2012) synthesized a series of zinc(II) coordination polymers using 5-methoxyisophthalate and various flexible N-donor ancillary ligands, leading to complexes with diverse entanglements and topologies, demonstrating the influence of ligands on the structures of coordination polymers. Their research provides insights into the synthesis and structural diversity of metal-organic frameworks, which could be relevant for understanding the structural aspects of compounds similar to "this compound" (Qin, Ma, Hu, & Wang, 2012).
Photophysical and Electroluminescent Properties
Research on the photophysical and electroluminescent properties of compounds incorporating chromene and oxazolone moieties, similar to the structure of "this compound," has shown promising results. For example, Roh et al. (2009) investigated Zn(II)‐chelated complexes based on benzothiazole derivatives, demonstrating their potential in white-light emission and as electron-transporting materials in OLEDs. Their findings on the excited-state intramolecular proton transfer (ESIPT) and broad emission bands in electroluminescent devices highlight the potential applications of chromene-based compounds in optoelectronic devices (Roh, Kim, Seo, Lee, Kim, Park, Park, & Lee, 2009).
Antibacterial Activities
The exploration of antibacterial properties is another significant area of research for compounds related to "this compound." Behrami and Dobroshi (2019) synthesized derivatives of 4-hydroxy-chromen-2-one and evaluated their antibacterial activities against various bacterial strains. Their study highlights the potential of chromene-based compounds in developing new antibacterial agents, which could be relevant for similar compounds (Behrami & Dobroshi, 2019).
Mechanism of Action
Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for (Z)-2-((E)-2-methoxystyryl)-4-((4-oxo-4H-chromen-3-yl)methylene)oxazol-5(4H)-one involves the condensation of 2-methoxystyrene and 4-oxo-4H-chromene-3-carbaldehyde followed by cyclization with oxazolone.", "Starting Materials": [ "2-methoxystyrene", "4-oxo-4H-chromene-3-carbaldehyde", "oxazolone", "potassium carbonate", "acetonitrile", "ethanol" ], "Reaction": [ "Step 1: Dissolve 2-methoxystyrene and 4-oxo-4H-chromene-3-carbaldehyde in acetonitrile.", "Step 2: Add potassium carbonate to the reaction mixture and stir for several hours at room temperature.", "Step 3: Filter the mixture and evaporate the solvent to obtain a yellow solid.", "Step 4: Dissolve the yellow solid in ethanol and add oxazolone to the reaction mixture.", "Step 5: Heat the reaction mixture under reflux for several hours.", "Step 6: Cool the reaction mixture and filter the precipitate.", "Step 7: Wash the precipitate with ethanol and dry under vacuum to obtain the desired product." ] } | |
CAS RN |
314024-64-1 |
Molecular Formula |
C22H15NO5 |
Molecular Weight |
373.364 |
IUPAC Name |
(4Z)-2-[(E)-2-(2-methoxyphenyl)ethenyl]-4-[(4-oxochromen-3-yl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C22H15NO5/c1-26-18-8-4-2-6-14(18)10-11-20-23-17(22(25)28-20)12-15-13-27-19-9-5-3-7-16(19)21(15)24/h2-13H,1H3/b11-10+,17-12- |
InChI Key |
OTWCVSMILUJPFR-ATRNFBLSSA-N |
SMILES |
COC1=CC=CC=C1C=CC2=NC(=CC3=COC4=CC=CC=C4C3=O)C(=O)O2 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(3-Fluoropyridin-4-yl)ethylidene]hydroxylamine hydrochloride](/img/structure/B2514217.png)
![2-[5-(2-chlorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2514218.png)

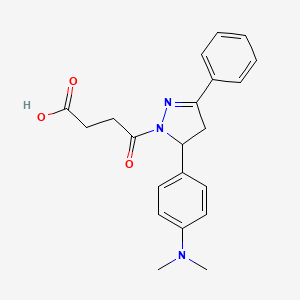

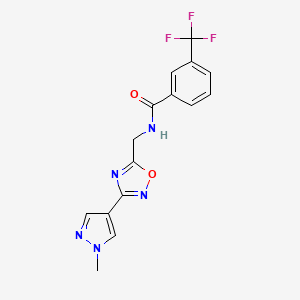
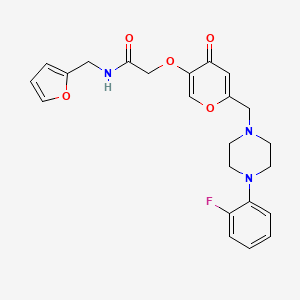
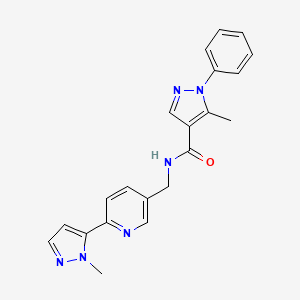
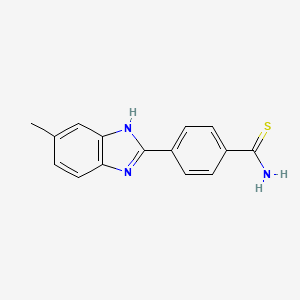



![2,6-difluoro-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2514238.png)
![(4-fluorophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2514239.png)